2-Fluorosulfonylethanesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluorosulfonylethanesulfonic acid and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a key chemical reaction involving 2-Fluorosulfonylethanesulfonic acid . This reaction is a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications
Chemical Synthesis and Biology Applications
- A novel approach for the synthesis of aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method enables the rapid creation of sulfonyl fluoride compound libraries with considerable structural diversity, which are important probes in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Environmental Remediation
- Heat-activated persulfate oxidation has been evaluated for the degradation of PFOA and 6:2 fluorotelomer sulfonate under conditions suitable for in-situ groundwater remediation. This method shows potential for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS remained unaltered even at higher activation temperatures, limiting the sole use of this method for PFAS removal (Saerom Park et al., 2016).
Drug Development
- Sulfonyl fluorides are emerging as important reagents in organocatalysis due to their versatility and power in asymmetric reactions. The easy removal of sulfones with magnesium or mercury/sodium makes this group an excellent choice for obtaining alkyl derivatives in an enantioselective fashion (Andrea-Nekane R. Alba et al., 2010).
Photolytic Decomposition
- The photochemical decomposition of persistent perfluorocarboxylic acids in water using persulfate ion as a photochemical oxidant has been studied. This method efficiently decomposes PFOA and other PFCAs, indicating its potential for neutralizing stationary sources of PFCAs in environmental settings (H. Hori et al., 2005).
Safety And Hazards
Future Directions
The use of 2-Fluorosulfonylethanesulfonic acid and similar compounds in organic synthesis, chemical biology, drug discovery, and materials science is expected to continue to grow . Direct fluorosulfonylation with fluorosulfonyl radicals, a method used in the synthesis of these compounds, has emerged as a promising area of research .
properties
IUPAC Name |
2-fluorosulfonylethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLLQYDNAOLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorosulfonylethanesulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.